molecular formula C10H11ClFNO2 B13669794 tert-Butyl 6-chloro-3-fluoropicolinate

tert-Butyl 6-chloro-3-fluoropicolinate

Cat. No.: B13669794
M. Wt: 231.65 g/mol
InChI Key: AWAQZQYPIMXJEB-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-3-fluoropicolinate is a chemical compound with the molecular formula C10H11ClFNO2 and a molecular weight of 231.65 g/mol . It is a derivative of picolinic acid, where the tert-butyl ester group is attached to the carboxyl group, and the chlorine and fluorine atoms are substituted at the 6 and 3 positions of the pyridine ring, respectively. This compound is used in various chemical syntheses and research applications.

Properties

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

tert-butyl 6-chloro-3-fluoropyridine-2-carboxylate

InChI

InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)8-6(12)4-5-7(11)13-8/h4-5H,1-3H3

InChI Key

AWAQZQYPIMXJEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 6-chloro-3-fluoropicolinate typically involves the esterification of 6-chloro-3-fluoropicolinic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors and optimized reaction parameters to achieve large-scale synthesis .

Chemical Reactions Analysis

tert-Butyl 6-chloro-3-fluoropicolinate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 6-chloro-3-fluoropicolinate is used in scientific research for various applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: The compound is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-3-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 6-chloro-3-fluoropicolinate can be compared with other similar compounds, such as:

Biological Activity

tert-Butyl 6-chloro-3-fluoropicolinate is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article provides a detailed examination of its biological activity, including antimicrobial properties, potential applications in drug development, and relevant case studies.

The compound is characterized by the presence of a chloro and a fluorine substituent on the picolinate structure, which is known to influence its biological activity. The incorporation of fluorine generally enhances the metabolic stability and lipophilicity of organic compounds, potentially improving their pharmacokinetic profiles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various picolinate derivatives. For instance, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported for related compounds indicate a promising spectrum of activity:

CompoundTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus6.3
Compound BEscherichia coli12.5
This compoundPseudomonas aeruginosaTBD

These findings suggest that this compound could exhibit comparable or superior antimicrobial properties relative to established antibiotics.

Cytotoxicity

In addition to antimicrobial effects, preliminary cytotoxicity assays have indicated that certain derivatives of picolinate compounds can induce apoptosis in cancer cell lines. For example, studies on structurally related compounds have shown IC50 values ranging from 4.31 to 15.6 µM against various cancer cell lines, indicating significant cytotoxic potential.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Fluorinated compounds often interact with enzymes involved in metabolic pathways, potentially leading to inhibition.
  • Membrane Disruption : The lipophilicity conferred by the tert-butyl group may facilitate membrane penetration, disrupting cellular integrity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain picolinate derivatives can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study focused on the synthesis and biological evaluation of fluorinated picolinate derivatives demonstrated that compounds with similar structures showed enhanced activity against resistant strains of bacteria, including MRSA.
  • Cancer Therapeutics : Research into the anticancer properties of fluorinated compounds has revealed that they can selectively target cancer cells while sparing normal cells, presenting a potential therapeutic window for drug development.

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